molecular formula C10H12N2O3 B4538761 N'-(2-Methoxy-5-methylphenyl)ethanediamide

N'-(2-Methoxy-5-methylphenyl)ethanediamide

Cat. No.: B4538761
M. Wt: 208.21 g/mol
InChI Key: BRPANTVMKQPGIV-UHFFFAOYSA-N
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Description

N’-(2-Methoxy-5-methylphenyl)ethanediamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C10H14N2O2 and is often utilized in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxy-5-methylphenyl)ethanediamide typically involves the reaction of 2-methoxy-5-methylphenylamine with ethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure maximum yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N’-(2-Methoxy-5-methylphenyl)ethanediamide is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(2-methoxy-5-methylphenyl)ethanediamide oxide, while reduction may produce N’-(2-methoxy-5-methylphenyl)ethanediamide hydride. Substitution reactions can lead to a variety of substituted ethanediamide derivatives.

Scientific Research Applications

N’-(2-Methoxy-5-methylphenyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-Methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

N’-(2-Methoxy-5-methylphenyl)ethanediamide can be compared with other similar compounds, such as:

    N-(2-Methoxy-4-methylphenyl)methyl-N’-(2-(5-methyl-2-pyridinyl)ethyl)ethanediamide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.

    N-(2-Ethoxyethyl)-N’-(2-methoxy-5-methylphenyl)ethanediamide: This compound has an ethoxyethyl group instead of a methoxy group, resulting in different reactivity and uses.

The uniqueness of N’-(2-Methoxy-5-methylphenyl)ethanediamide lies in its specific combination of functional groups, which confer unique chemical properties and make it suitable for a wide range of applications.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-3-4-8(15-2)7(5-6)12-10(14)9(11)13/h3-5H,1-2H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPANTVMKQPGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.